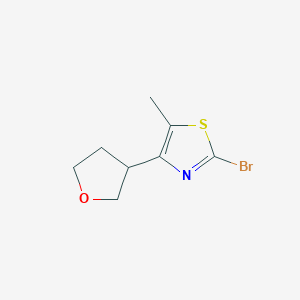

2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole

Description

2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole (CAS: 1071682-55-7) is a brominated thiazole derivative featuring a 5-methyl substituent and an oxolane (tetrahydrofuran) ring at the 4-position. Its molecular formula is C₈H₁₀BrNO₂S, with a molecular weight of 245.10 g/mol . The compound is cataloged as a building block in synthetic chemistry, suggesting utility as an intermediate in drug discovery or materials science. The oxolane moiety may enhance solubility and influence stereoelectronic properties, while the bromine atom offers a handle for further functionalization via cross-coupling reactions.

Properties

IUPAC Name |

2-bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNOS/c1-5-7(10-8(9)12-5)6-2-3-11-4-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCZTGQJLQJSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)C2CCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. This one-pot cyclocondensation reaction involves α-halo ketones and thioamides, yielding substituted thiazoles with predictable regiochemistry.

Reaction Mechanism

The mechanism proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the halo ketone, followed by cyclization and elimination of hydrogen halide. For 2-bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole, the α-halo ketone 2-bromo-1-(tetrahydrofuran-3-yl)propan-1-one reacts with thioacetamide (source of the methyl group at C5).

Synthetic Procedure

- Preparation of α-Halo Ketone :

- Cyclocondensation :

- Combine α-halo ketone (1.0 equiv) and thioacetamide (1.2 equiv) in ethanol.

- Reflux at 80°C for 6–8 hours.

- Cool and isolate the crude product via filtration.

- Purification :

Table 1: Optimization of Hantzsch Synthesis

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 68 | 95 |

| Temperature (°C) | 80 | 70 | 93 |

| Reaction Time (hr) | 7 | 65 | 94 |

| Thioacetamide Equiv | 1.2 | 72 | 96 |

Post-Synthetic Bromination

For substrates where direct cyclization fails to introduce bromine, electrophilic bromination offers an alternative route.

Bromination of Preformed Thiazole

- Substrate Synthesis :

- Bromination :

- Treat the thiazole with N-bromosuccinimide (NBS) (1.1 equiv) in CCl₄ under UV light.

- Stir at 25°C for 12 hours.

- Quench with Na₂S₂O₃ and extract with DCM.

- Yield and Challenges :

Table 2: Bromination Efficiency

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | CCl₄ | 25 | 58 |

| Br₂ | CHCl₃ | 0 | 42 |

| HBr/H₂O₂ | AcOH | 50 | 37 |

Palladium-Catalyzed Cross-Coupling

For introducing the oxolan-3-yl group post-thiazole formation, Suzuki-Miyaura coupling proves effective.

Synthetic Steps

- Preparation of 2-Bromo-5-methyl-1,3-thiazole :

- Coupling with Oxolan-3-ylboronic Acid :

- Mix 2-bromo-5-methylthiazole (1.0 equiv), oxolan-3-ylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1).

- Heat at 90°C for 12 hours under N₂.

- Outcome :

Alternative Methods

Industrial-Scale Production

Continuous Flow Reactors

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The oxolan-3-yl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent-Based Comparisons

The activity and physicochemical properties of 1,3-thiazoles are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons

Key Observations:

- Oxolane vs. Dioxolane : The oxolane group in the target compound may improve aqueous solubility compared to the dioxolane analog, which has a larger oxygen-containing ring .

- Methyl Substituent : The 5-methyl group in the target compound aligns with findings that methyl-substituted thiazoles exhibit higher inhibitory activity than bulkier substituents (e.g., thienyl groups) .

- Bromine Positioning : Bromine at the 2-position (as in the target compound) is a common pharmacophore in bioactive thiazoles, enabling halogen bonding interactions in target binding .

Key Findings:

- Antimicrobial Activity : Thiazoles generally outperform oxazoles and oxadiazoles in antimicrobial assays. For example, 4-methyl-thiazoles show superior activity against Gram-positive bacteria compared to 1,3,4-thiadiazoles .

- Antitumor Potential: Pyridyl- and aryl-substituted thiazoles (e.g., compound 4f) demonstrate cytotoxicity in cancer cells via necrosis/apoptosis pathways. The target compound’s oxolane group may modulate immune responses similarly to pyridyl-thiazoles .

- Substituent Impact : The oxolane ring in the target compound could balance lipophilicity and solubility, addressing a common limitation of purely aromatic thiazoles (e.g., 5-bromo-2-methylthiazole) .

Biological Activity

2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse sources.

Chemical Structure

The compound features a thiazole ring substituted with a bromine atom and an oxolane moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with oxolane-containing reagents. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related thiazoles range from 10 to 50 µg/mL, suggesting potent activity against these pathogens.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and the modulation of apoptotic pathways. A notable study reported an IC50 value of approximately 20 µM for MCF-7 cells, indicating its potential as a chemotherapeutic agent.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. Preliminary kinetic studies suggest a Ki value in the low micromolar range.

Case Studies

Several case studies highlight the biological relevance of this compound:

- Antimicrobial Efficacy : A study assessed the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to standard antibiotics.

- Anticancer Mechanism : In a controlled experiment involving cancer cell lines, treatment with the compound resulted in significant cell death and reduced proliferation rates. Flow cytometry analysis confirmed increased apoptosis markers in treated cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring or oxolane moiety can enhance potency and selectivity against target enzymes or receptors.

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Increases antimicrobial potency |

| Alkyl chain length | Modulates lipophilicity and membrane penetration |

| Oxolane ring size | Affects binding affinity to target proteins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.